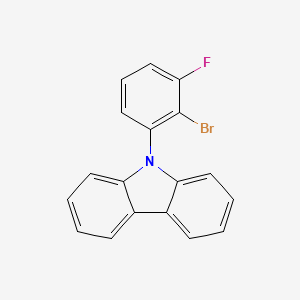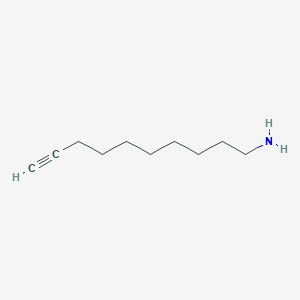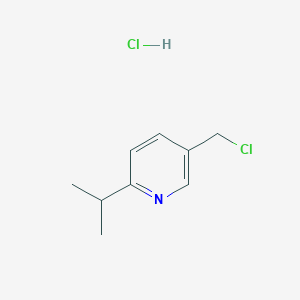![molecular formula C15H15NO3S B12504959 Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- CAS No. 100200-70-2](/img/structure/B12504959.png)
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown inhibitory effects on certain enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, photochemicals, and disinfectants. Its chemical properties make it suitable for various applications in manufacturing processes .
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound prevents its normal function, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N-phenyl-: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure with a methoxy group at the para position.
Benzenesulfonamide, N-(2-methoxyphenyl)-: Similar structure with a methoxy group at the ortho position.
Uniqueness
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is unique due to the presence of both a methoxy group and a methylene bridge, which can influence its reactivity and biological activity. This combination of functional groups provides distinct properties that can be exploited in various applications .
Propriétés
Numéro CAS |
100200-70-2 |
|---|---|
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3 |
Clé InChI |
RGUIVBCTCKGIFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
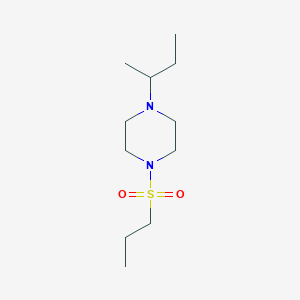
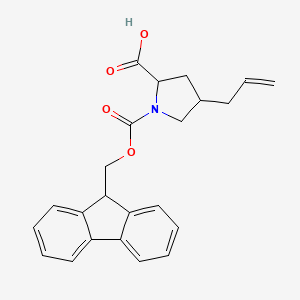
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
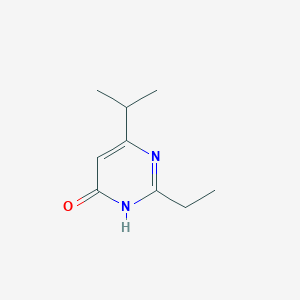
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
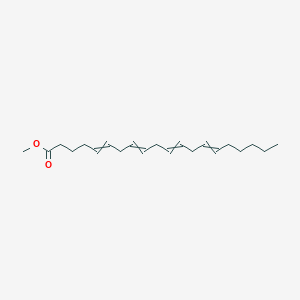
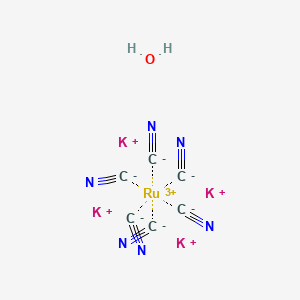
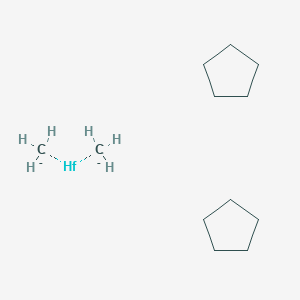
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
